4-Nitrophenethyl bromide

Catalog No.
S567662
CAS No.
5339-26-4
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenethyl bromide

CAS Number

5339-26-4

Product Name

4-Nitrophenethyl bromide

IUPAC Name

1-(2-bromoethyl)-4-nitrobenzene

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2

InChI Key

NTURQZFFJDCTMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]

Synonyms

4-nitrophenethyl bromide, 4-nitrophenyl-ethyl-bromide, NPB

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]

4-Nitrophenethyl bromide, with the chemical formula C8_8H8_8BrNO2_2 and the CAS number 5339-26-4, is an organic compound characterized by a nitro group (–NO2_2) attached to a phenethyl bromide structure. This compound is notable for its use in various chemical syntheses and biological applications. It appears as a yellowish liquid with a melting point of approximately 68 °C and a boiling point ranging from 112 to 120 °C at reduced pressure (0.2 Torr) .

4-Nitrophenethyl bromide can pose several safety hazards:

  • Acute Toxicity: Limited data exists on specific toxicity values, but it is advisable to handle it with caution as it may be harmful upon ingestion, inhalation, or skin contact [].
  • Skin and Eye Irritation: The compound can irritate the skin and eyes upon contact [].
  • Environmental Impact: As with most organic compounds, proper disposal is crucial to avoid environmental contamination [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
  • Follow safe laboratory practices for handling hazardous chemicals.
, typically involving nucleophilic substitutions due to the presence of the bromine atom, which is a good leaving group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. For instance, when treated with sodium hydroxide, it can yield 4-nitrophenethyl alcohol.
  • Electro

4-Nitrophenethyl bromide has been identified as a marker for the θ-class of glutathione S-transferases (GSTs). It activates human θ-class glutathione transferase, which plays a crucial role in detoxification processes within cells . Additionally, due to its reactive nature, it may exhibit potential toxicity and allergenic properties, necessitating careful handling .

The synthesis of 4-nitrophenethyl bromide can be achieved through several methods:

  • Bromination of 4-Nitrophenethyl Alcohol: This method involves treating 4-nitrophenethyl alcohol with hydrobromic acid or phosphorus tribromide, resulting in the substitution of the hydroxyl group with a bromine atom.
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where nitro groups are introduced onto phenethyl derivatives.
  • Reduction of Nitro Compounds: Starting from nitro-substituted compounds, reduction reactions can yield 4-nitrophenethyl bromide.

4-Nitrophenethyl bromide finds applications in various fields:

  • Chemical Research: It serves as an intermediate in organic synthesis.
  • Biochemical Studies: The compound is utilized in studies involving glutathione S-transferases and other enzymatic activities.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their biological activity.

Research indicates that 4-nitrophenethyl bromide interacts with biological systems primarily through its role as an activator for glutathione S-transferases. This interaction is significant in understanding the detoxification pathways in human physiology and could be explored for drug development targeting GST-related disorders .

Several compounds share structural similarities with 4-nitrophenethyl bromide. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-NitrophenylacetateContains an acetate group instead of bromineUsed as an acetylating agent
Benzyl bromideLacks the nitro groupMore reactive towards nucleophiles
2-Nitrophenethyl bromideNitro group on the second carbonDifferent reactivity profile due to positional effects
4-Chlorophenethyl bromideChlorine instead of nitroExhibits different biological activities

While all these compounds share similar functional groups or structures, 4-nitrophenethyl bromide's unique combination of a nitro group and a phenethyl structure distinguishes its reactivity and biological roles .

XLogP3

2.9

LogP

2.9 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5339-26-4

Dates

Modify: 2023-08-15

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